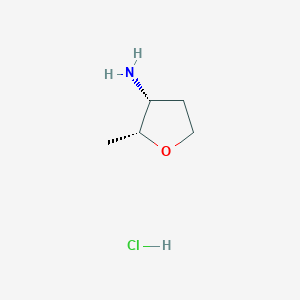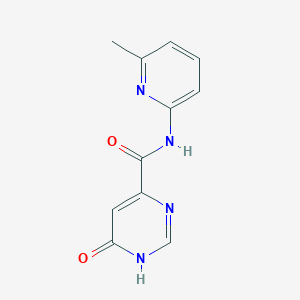
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, a novel thiourea derivative, N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, was synthesized and characterized by elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction study . The short bond lengths of the C-N bonds in the central thiourea fragment indicate partial double bond character in this fragment of the compound .科学的研究の応用
Synthesis and Coordination Chemistry
One research avenue involves the synthesis and characterization of metal complexes involving pyrimidine derivatives. Hutchinson, Hanton, and Moratti (2010) reported the synthesis of dinuclear Cu(II) complexes using a ditopic pyrimidine-hydrazone strand, demonstrating the influence of terminal hydroxymethyl groups on metal coordination. Their work highlighted the coordination chemistry of these compounds, showing various Cu(II) coordination geometries and the role of terminal hydroxymethyl groups in supramolecular structures through coordination to the Cu(II) ions and hydrogen bonding (Hutchinson, Hanton, & Moratti, 2010).
Antiviral Activity
Another study by Holý et al. (2002) focused on antiviral activities of 6-hydroxypyrimidines, particularly looking at derivatives substituted at positions 2 and 4 by various groups. They discovered that certain isomers exhibited significant antiviral activity against herpes viruses and retroviruses, indicating the potential of these compounds in developing antiviral medications (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Anticancer and Anti-inflammatory Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016), highlighting the potential therapeutic applications of pyrimidine derivatives in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Photodynamic Therapy
Bischof et al. (2013) conducted research on functionalized ruthenium(II) polypyridyl complexes, potentially used in photodynamic therapy for cancer treatment. Their study demonstrated the photoinduced CO-release studies of these complexes, indicating their use as photosensitive drugs (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).
Structural and Spectral Exploration
Ashraf et al. (2019) described the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into the structural, spectral, and computational exploration of these compounds. This work contributes to the understanding of the chemical and physical properties of pyrimidine derivatives, which is crucial for their application in various scientific fields (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
作用機序
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These compounds are known to interact with proteins such as ATF4 and NF-kB .
Mode of Action
Similar compounds have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that these compounds may act by modulating the inflammatory response.
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been found to obey all lipinski’s and veber’s rules without any violation and displayed non-immunotoxin, non-mutagenic, and non-cytotoxic . This suggests that these compounds may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化学分析
Biochemical Properties
The biochemical properties of 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide are not fully understood yet. It is known that it can react with carboxylic acids to give an equilibrium mixture of products .
Molecular Mechanism
. These compounds contain a pyridine linked to a pyrimidine by a bond
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is known to react with carboxylic acids to give an equilibrium mixture of products
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-3-2-4-9(14-7)15-11(17)8-5-10(16)13-6-12-8/h2-6H,1H3,(H,12,13,16)(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIZIAZVRLCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
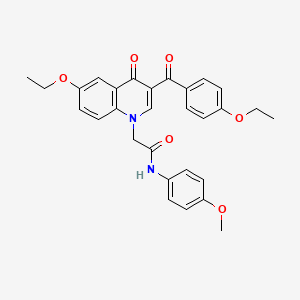
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
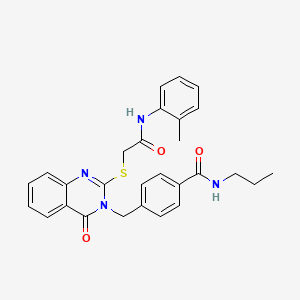
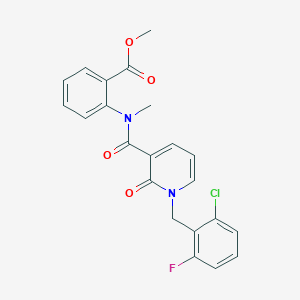
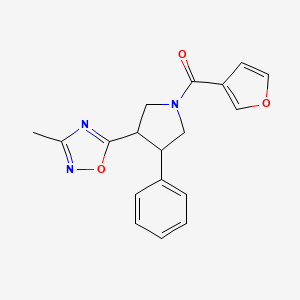
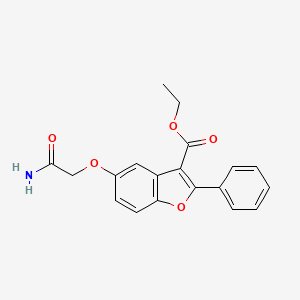
![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)
![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)
